Imidazole salicylate
Overview
Description
Imidazole salicylate is a compound formed by the combination of imidazole and salicylic acid. It is known for its nonsteroidal anti-inflammatory properties and is used in various pharmaceutical applications . The compound has a molecular formula of C10H10N2O3 and a molar mass of 206.201 g/mol .
Mechanism of Action
Target of Action
Imidazole, a core component of the compound, is known to readily bind with a variety of enzymes, proteins, and receptors . This suggests that imidazole salicylate may interact with multiple targets in the body, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown . The imidazole ring, a key structural feature of the compound, is known to form multiple drug-ligand interactions via hydrogen bonds, van der waals, and hydrophobic forces . These interactions could potentially influence the activity of various enzymes, proteins, and receptors, leading to changes in cellular function.
Biochemical Pathways
The imidazole group is a key component of several biomolecules and plays a central role in biological catalysis . Therefore, it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function.
Biochemical Analysis
Biochemical Properties
Imidazole salicylate is a potent inhibitor of ergosterol synthesis, a main membrane lipid of fungi . It interacts with various enzymes, proteins, and other biomolecules. For instance, it may decrease the excretion rate of certain substances, potentially resulting in a higher serum level .
Cellular Effects
It has been suggested that it does not affect renal function or inhibit kidney prostanoid production .
Molecular Mechanism
It is known to compete with acetyl-Coenzyme A at the catalytic site, inhibiting CBP and p300 lysine acetyltransferase activity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that it does not affect the stability or degradation of the product
Dosage Effects in Animal Models
It has been suggested that a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered itraconazole (a related imidazole) in doses >10 mg/kg .
Metabolic Pathways
It is known that it may decrease the excretion rate of certain substances , suggesting that it may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that imidazolium ionic liquids, which include this compound, are highly soluble in water and other polar solvents , suggesting that they may be easily transported and distributed within cells and tissues.
Subcellular Localization
It is known that imidazolium ionic liquids, which include this compound, are highly soluble in water and other polar solvents , suggesting that they may be localized in various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole salicylate typically involves the reaction of imidazole with salicylic acid. One common method is to dissolve imidazole in a suitable solvent such as ethanol and then add salicylic acid to the solution. The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Imidazole salicylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole N-oxide derivatives, while substitution reactions can produce a wide range of substituted this compound compounds .
Scientific Research Applications
Imidazole salicylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with a wide range of applications in chemistry and biology.
Salicylic Acid: A well-known anti-inflammatory agent used in various pharmaceutical and cosmetic products.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which have similar structural features and biological activities.
Uniqueness of Imidazole Salicylate
Imidazole salicylate is unique in that it combines the properties of both imidazole and salicylic acid, resulting in a compound with enhanced anti-inflammatory and antimicrobial activities . This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-hydroxybenzoic acid;1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHHJFVNQPPLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189887 | |
Record name | Imidazole salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36364-49-5 | |
Record name | Imidazole salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36364-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazole salicylate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036364495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidazole salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZOLE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JVD4X01MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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